molecular formula C26H23NO6S B2555075 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline CAS No. 866895-87-6

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline

Cat. No.: B2555075
CAS No.: 866895-87-6
M. Wt: 477.53
InChI Key: OGHGBHWHALUDMJ-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes ethoxybenzenesulfonyl, methoxy, and methoxybenzoyl groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Ethoxybenzenesulfonyl Group: This step involves the reaction of the quinoline derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Methoxybenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 4-Methoxybenzoyl chloride
  • 4-Methoxybenzyl chloride

Uniqueness

4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23NO5S\text{C}_{21}\text{H}_{23}\text{N}\text{O}_5\text{S}

This structure features a quinoline core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cells.

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel .
  • In Vitro Studies : In vitro assays demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including melanoma and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low nanomolar range, indicating potent activity .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial and antifungal activities.

  • Antibacterial Effects : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within acceptable therapeutic ranges .
  • Antifungal Effects : In addition to antibacterial properties, the compound demonstrated antifungal activity against common pathogens such as Candida species, suggesting its potential use in treating fungal infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound on human melanoma cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. Notably, the compound induced apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and PARP .

Concentration (µM)Cell Viability (%)
0100
185
1055
10030

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial potential of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 32 µg/mL, the compound inhibited the growth of both bacterial strains effectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-4-33-19-9-12-21(13-10-19)34(29,30)26-22-15-20(32-3)11-14-24(22)27-16-23(26)25(28)17-5-7-18(31-2)8-6-17/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGBHWHALUDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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